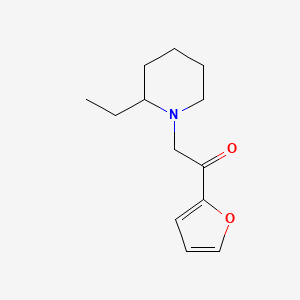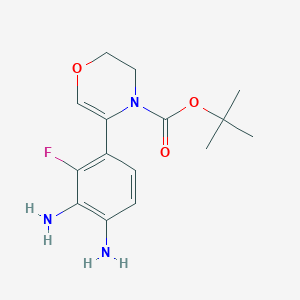
tert-butyl 5-(3,4-diamino-2-fluorophenyl)-2H-1,4-oxazine-4(3H)-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 5-(3,4-diamino-2-fluorophenyl)-2H-1,4-oxazine-4(3H)-carboxylate is a synthetic organic compound that belongs to the class of oxazines Oxazines are heterocyclic compounds containing one oxygen and one nitrogen atom in a six-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-(3,4-diamino-2-fluorophenyl)-2H-1,4-oxazine-4(3H)-carboxylate typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps in the synthesis may include:
- Formation of the oxazine ring through cyclization reactions.
- Introduction of the tert-butyl ester group.
- Functionalization of the phenyl ring with amino and fluorine groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 5-(3,4-diamino-2-fluorophenyl)-2H-1,4-oxazine-4(3H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The amino and fluorine groups on the phenyl ring can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions may include:
- Oxidizing agents such as potassium permanganate or chromium trioxide.
- Reducing agents like lithium aluminum hydride or sodium borohydride.
- Substitution reagents such as halogens, acids, or bases.
Major Products
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may introduce new functional groups onto the phenyl ring.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-butyl 5-(3,4-diamino-2-fluorophenyl)-2H-1,4-oxazine-4(3H)-carboxylate can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be studied for its potential biological activity. The presence of amino and fluorine groups suggests that it could interact with biological targets, such as enzymes or receptors, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its structure may allow it to act as an inhibitor or modulator of specific biological pathways, leading to the development of new treatments for diseases.
Industry
In industry, this compound may be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of tert-butyl 5-(3,4-diamino-2-fluorophenyl)-2H-1,4-oxazine-4(3H)-carboxylate would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The amino and fluorine groups could form hydrogen bonds or electrostatic interactions with these targets, leading to inhibition or modulation of their activity.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to tert-butyl 5-(3,4-diamino-2-fluorophenyl)-2H-1,4-oxazine-4(3H)-carboxylate may include other oxazine derivatives with different substituents on the phenyl ring or variations in the ester group. Examples include:
- Tert-butyl 5-(3,4-diamino-2-chlorophenyl)-2H-1,4-oxazine-4(3H)-carboxylate
- Tert-butyl 5-(3,4-diamino-2-methylphenyl)-2H-1,4-oxazine-4(3H)-carboxylate
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups. The presence of both amino and fluorine groups on the phenyl ring, along with the oxazine and tert-butyl ester moieties, gives it distinct chemical and biological properties that may not be found in other similar compounds.
Propiedades
Fórmula molecular |
C15H20FN3O3 |
|---|---|
Peso molecular |
309.34 g/mol |
Nombre IUPAC |
tert-butyl 5-(3,4-diamino-2-fluorophenyl)-2,3-dihydro-1,4-oxazine-4-carboxylate |
InChI |
InChI=1S/C15H20FN3O3/c1-15(2,3)22-14(20)19-6-7-21-8-11(19)9-4-5-10(17)13(18)12(9)16/h4-5,8H,6-7,17-18H2,1-3H3 |
Clave InChI |
NPONISKOVGSYIF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCOC=C1C2=C(C(=C(C=C2)N)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


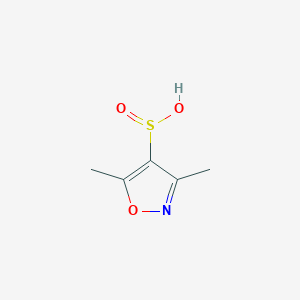




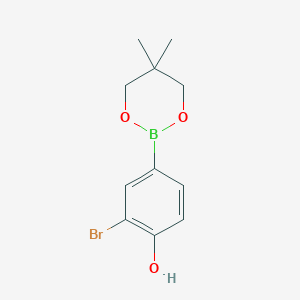

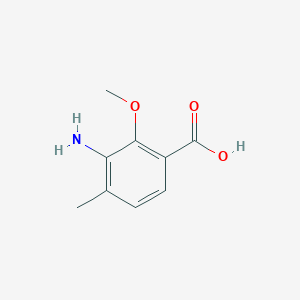
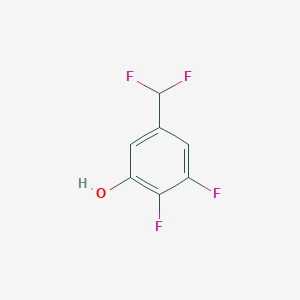

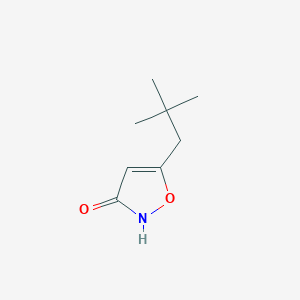
![5-(Benzo[d][1,3]dioxol-5-ylmethylene)-2-((2-(2-methylpiperidin-1-yl)-2-oxoethyl)thio)-3-(p-tolyl)-3,5-dihydro-4H-imidazol-4-one](/img/structure/B12863075.png)
